molecular formula C8H8N2O B1593267 4-Methoxy-1H-indazole CAS No. 351210-06-5

4-Methoxy-1H-indazole

Cat. No. B1593267
CAS RN: 351210-06-5
M. Wt: 148.16 g/mol
InChI Key: RHXWAMSYANZWMS-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indazole is a chemical compound with the molecular weight of 148.16 . Its IUPAC name is 1H-indazol-4-yl methyl ether . The Inchi Code for this compound is 1S/C8H8N2O/c1-11-8-4-2-3-7-6 (8)5-9-10-7/h2-5H,1H3, (H,9,10) .


Synthesis Analysis

The synthesis of 1H-indazole has been explored in various ways. One of the methods includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C8H8N2O/c1-11-8-4-2-3-7-6 (8)5-9-10-7/h2-5H,1H3, (H,9,10) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is stored at ambient temperature .

Scientific Research Applications

Indazole Derivatives in Drug Synthesis

4-Methoxy-1H-indazole and its derivatives are prominent in the synthesis of various pharmacologically active compounds. These derivatives have been explored for their potential in treating a range of conditions. For example, 1-Phenyl-1H-indazole derivatives demonstrated analgesic and anti-inflammatory activities, comparable to acetylsalicylic acid and dipyrone (Mosti et al., 1992). Furthermore, indazole derivatives, particularly those with a methoxy group, have shown promise in synthesizing anti-angiogenic agents, which could be significant in cancer research (Huang et al., 2006).

Role in Electronic Materials

Indazole-based materials are also significant in electronic applications. New derivatives of indazole have been synthesized with notable thermal, optical, electrochemical, and photoelectrical properties, making them potential candidates for electronically active materials. These compounds, especially methoxy-substituted analogues, exhibit high thermal stabilities and electrochemical stability, offering a wide range of applications in electronic devices (Cekaviciute et al., 2012).

Synthesis of Functional Materials

Indazole derivatives are useful in synthesizing functional materials. For instance, the SnCl2/RSH catalytic system has been employed for the synthesis of 4-alkylsulfanyl-indazole derivatives. These synthesized compounds have diverse applications, owing to their unique structural and chemical properties (Kouakou et al., 2015).

Corrosion Inhibition

Indazole derivatives have also been studied for their potential as corrosion inhibitors. The 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated significant inhibition performance on mild steel in a hydrochloric acid medium, pointing to its potential application in industrial corrosion control (Bentiss et al., 2009).

Enzyme Inhibition

Research into enzyme inhibition has also involved indazole derivatives. For instance, N2-(substituted benzyl)-3-(4-methylphenyl)indazoles were synthesized as novel anti-angiogenic agents, showing potential in enzyme inhibition, which is crucial in developing treatments for various diseases (Huang et al., 2006).

Safety and Hazards

The safety information for 4-Methoxy-1H-indazole includes several hazard statements: H302+H312+H332;H315;H319;H335 . These indicate that it may cause harm if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . Much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that 4-Methoxy-1H-indazole and its derivatives could have potential applications in the development of new drugs.

Mechanism of Action

Target of Action

4-Methoxy-1H-indazole primarily targets specific enzymes and receptors within the body. One of its main targets is the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. By inhibiting COX-2, this compound can reduce inflammation and pain .

Mode of Action

This compound interacts with the COX-2 enzyme by binding to its active site. This binding prevents the enzyme from converting arachidonic acid into prostaglandins, which are compounds that promote inflammation, pain, and fever. As a result, the inhibition of COX-2 by this compound leads to a decrease in the production of these pro-inflammatory mediators .

Biochemical Pathways

The inhibition of COX-2 by this compound affects several biochemical pathways. The most significant pathway is the arachidonic acid pathway, where the conversion of arachidonic acid to prostaglandins is blocked. This leads to a reduction in the downstream effects of inflammation, such as decreased vasodilation, reduced permeability of blood vessels, and lower recruitment of inflammatory cells to the site of injury .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed into the bloodstream and distributed throughout the body. It undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes, and is eventually excreted via the kidneys. The bioavailability of this compound is influenced by factors such as its solubility and the presence of food in the gastrointestinal tract .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the production of pro-inflammatory prostaglandins. This leads to decreased inflammation, pain, and fever. At the cellular level, the inhibition of COX-2 by this compound results in reduced activation of inflammatory pathways and a lower expression of inflammatory cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and bioavailability. For instance, acidic environments may enhance the solubility of this compound, improving its absorption. Conversely, high temperatures may lead to the degradation of the compound, reducing its efficacy .

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properties

IUPAC Name

4-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7-6(8)5-9-10-7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXWAMSYANZWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646702
Record name 4-Methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351210-06-5
Record name 4-Methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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